molecular formula C25H31N3O5S2 B11693716 2,7-Bis-(azepane-1-sulfonyl)-fluoren-9-one oxime

2,7-Bis-(azepane-1-sulfonyl)-fluoren-9-one oxime

Cat. No.: B11693716
M. Wt: 517.7 g/mol
InChI Key: XHGDSLZLEABJNI-UHFFFAOYSA-N
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Description

2,7-Bis-(azepane-1-sulfonyl)-fluoren-9-one oxime is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorenone core substituted with azepane-1-sulfonyl groups at the 2 and 7 positions, and an oxime functional group at the 9 position. The presence of these functional groups imparts distinct chemical reactivity and potential utility in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis-(azepane-1-sulfonyl)-fluoren-9-one oxime typically involves multiple steps, starting from commercially available fluorenone. The key steps include:

    Sulfonylation: Introduction of azepane-1-sulfonyl groups at the 2 and 7 positions of fluorenone. This can be achieved using azepane-1-sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Oximation: Conversion of the carbonyl group at the 9 position to an oxime. This step involves the reaction of the sulfonylated fluorenone with hydroxylamine hydrochloride in the presence of a base like sodium acetate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for sulfonylation and oximation steps, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,7-Bis-(azepane-1-sulfonyl)-fluoren-9-one oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted fluorenone derivatives.

Scientific Research Applications

2,7-Bis-(azepane-1-sulfonyl)-fluoren-9-one oxime has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2,7-Bis-(azepane-1-sulfonyl)-fluoren-9-one oxime involves its interaction with molecular targets through its functional groups. The oxime group can form hydrogen bonds and coordinate with metal ions, while the sulfonyl groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Bis-(morpholine-1-sulfonyl)-fluoren-9-one oxime
  • 2,7-Bis-(piperidine-1-sulfonyl)-fluoren-9-one oxime

Uniqueness

2,7-Bis-(azepane-1-sulfonyl)-fluoren-9-one oxime is unique due to the presence of azepane-1-sulfonyl groups, which impart distinct steric and electronic properties compared to other sulfonyl derivatives

Properties

Molecular Formula

C25H31N3O5S2

Molecular Weight

517.7 g/mol

IUPAC Name

N-[2,7-bis(azepan-1-ylsulfonyl)fluoren-9-ylidene]hydroxylamine

InChI

InChI=1S/C25H31N3O5S2/c29-26-25-23-17-19(34(30,31)27-13-5-1-2-6-14-27)9-11-21(23)22-12-10-20(18-24(22)25)35(32,33)28-15-7-3-4-8-16-28/h9-12,17-18,29H,1-8,13-16H2

InChI Key

XHGDSLZLEABJNI-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)N5CCCCCC5

Origin of Product

United States

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